1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine
Overview
Description
1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine is a chemical compound with the molecular formula C11H13F3N2O and a molecular weight of 246.23 g/mol This compound is notable for its trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidin-3-amine moiety
Preparation Methods
The synthesis of 1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate trifluoromethoxy-substituted benzene derivative and a pyrrolidine derivative.
Reaction Conditions: The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can result in different chemical and biological properties.
1-[3-(Methoxy)phenyl]pyrrolidin-3-amine: The presence of a methoxy group instead of a trifluoromethoxy group can significantly alter the compound’s reactivity and interactions.
1-[3-(Fluoromethoxy)phenyl]pyrrolidin-3-amine: The fluoromethoxy group introduces different electronic and steric effects compared to the trifluoromethoxy group.
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-2-9(6-10)16-5-4-8(15)7-16/h1-3,6,8H,4-5,7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJREWJCDASCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=CC=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096306-23-8 | |
Record name | 1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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